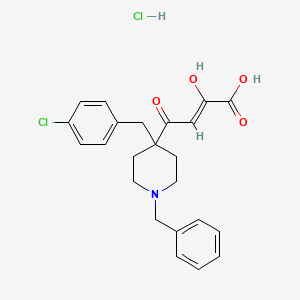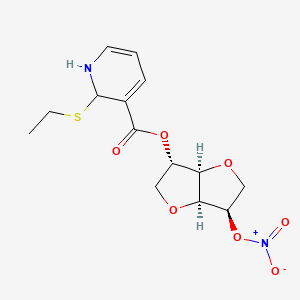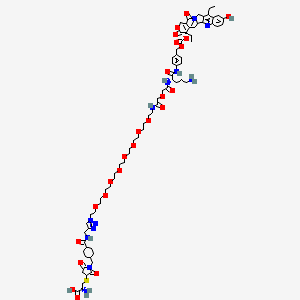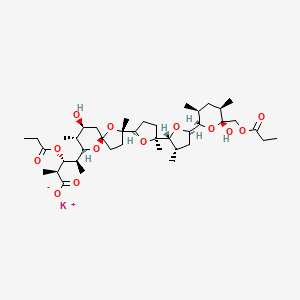
3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine
Descripción general
Descripción
“3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine” is an acridine analog, acting as a haspin and DYRK2 kinase inhibitor . It has also shown antitrypanosomal and antiplasmid properties .
Molecular Structure Analysis
The molecular formula of “3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine” is C18H20N2O2S . Its molar mass is 328.43 .Physical And Chemical Properties Analysis
The density of “3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine” is predicted to be 1.25±0.1 g/cm3 . Its boiling point is predicted to be 536.1±40.0 °C .Aplicaciones Científicas De Investigación
Kinase Inhibition
This compound is known as LDN-192960 and acts as a potent inhibitor for various kinases. It exhibits high selectivity and effectively inhibits kinases like CLK1, DYRK1A, DYRK2, DYRK3, and PIM1 . These kinases play crucial roles in cell signaling and regulation, making LDN-192960 valuable for studying cellular processes and developing therapeutic strategies.
Cancer Research
Due to its kinase inhibition properties, 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine is used in cancer research. It helps in understanding the role of specific kinases in cancer progression and provides a pathway to develop targeted cancer therapies .
Cell Cycle Studies
The compound demonstrates the classical Haspin inhibition phenotype, reducing levels of phosphorylated Thr3H3 in HeLa cells . This is particularly useful in studying mitotic cell cycle progression and chromosomal segregation.
Biochemical Research
As a biochemical tool, it aids in proteomics research by allowing scientists to probe the function of proteins modified by kinases that this compound inhibits . This can lead to discoveries of new protein functions and interactions.
Pharmacological Applications
In pharmacology, LDN-192960 is used to study the effects of kinase inhibition on various physiological processes. It serves as a reference compound for developing new drugs that target similar pathways .
Medicinal Chemistry
In medicinal chemistry, the compound’s ability to selectively inhibit kinases makes it a candidate for drug design and synthesis. It provides insights into structure-activity relationships and helps in the creation of more effective therapeutic agents .
Mecanismo De Acción
Target of Action
The primary targets of 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine are a group of kinases, including CLK1 , DYRK1A , DYRK2 , DYRK3 , and PIM1 . These kinases play crucial roles in various cellular processes, including cell cycle progression, signal transduction, and gene expression.
Mode of Action
3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine selectively inhibits these kinases. It has been shown to inhibit ten of the other kinases by ≥90%, with only five being potently inhibited (IC 50 <1 μM), including CLK1 (IC 50 =0.21 μM), DYRK1A (IC 50 = 0.10 μM), DYRK2 (IC 50 =2 nM), DYRK3 (IC 50 =19 nM) and PIM1 (IC 50 =0.72 μM) . This inhibition disrupts the normal function of these kinases, leading to changes in the cellular processes they regulate.
Result of Action
The result of 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine’s action is the disruption of normal cellular processes regulated by its target kinases. For example, it demonstrates the classical Haspin inhibition phenotype by reducing levels of p-Thr3H3 in HeLa cells overexpressing Haspin with an EC 50 of 1.17 μM .
Propiedades
IUPAC Name |
3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16/h4-7,10-11H,3,8-9,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOMCSNUEHMROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine | |
CAS RN |
184582-62-5 | |
| Record name | 2,7-Dimethoxy-9-(3'-aminopropyl)thioacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184582625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)
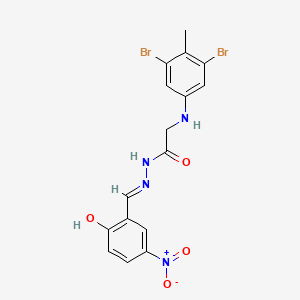
![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)




